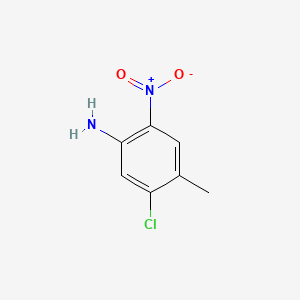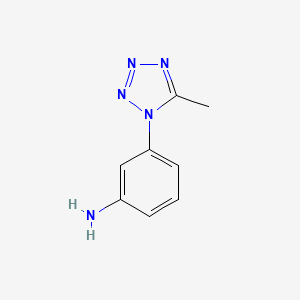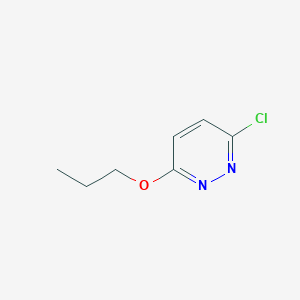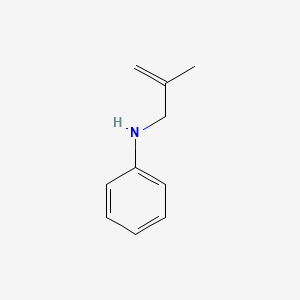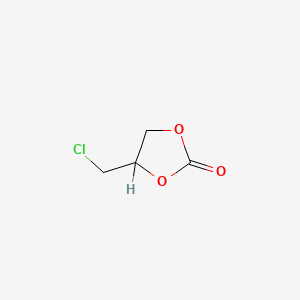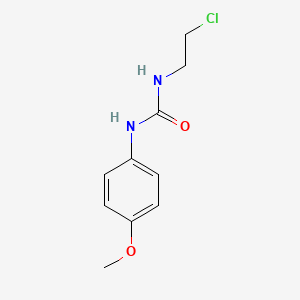
3-(4-Methylpiperazin-1-yl)propanoic acid
Descripción general
Descripción
3-(4-Methylpiperazin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Macrocyclic Peptides Synthesis
A novel dipeptide derivative of "3-(4-Methylpiperazin-1-yl)propanoic acid" was synthesized for use as a unit in cyclic peptides. This synthesis utilized a specific cyclic compound derived from this dipeptide, showcasing its utility in the preparation of new macrocyclic peptides with potential biological activities (Yamashita et al., 2009).
Anticancer Activity
The compound "4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride" demonstrated significant in vivo and in vitro anticancer activity with low toxicity. Its metabolism in rat bile was extensively studied, revealing several metabolites, indicating its potential as a therapeutic agent (Jiang et al., 2007).
Anticonvulsant and Antinociceptive Activity
A focused library of piperazinamides was synthesized as potential hybrid anticonvulsants. These compounds, derivatives of "this compound," displayed broad spectra of anticonvulsant activity in preclinical models, highlighting their potential for further development into new antiepileptic drugs (Kamiński et al., 2016).
Imatinib Precursor Synthesis
A practical and efficient synthesis route for "4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid," a key precursor for the cancer therapy drug imatinib, was developed. This synthesis highlights the importance of this chemical compound in the preparation of clinically relevant therapeutics (Koroleva et al., 2012).
Neuroinflammation Imaging
A new potential PET agent for imaging the IRAK4 enzyme in neuroinflammation was synthesized, incorporating "this compound" derivative. This compound could aid in the diagnosis and understanding of neuroinflammatory diseases (Wang et al., 2018).
Análisis Bioquímico
Biochemical Properties
3-(4-Methylpiperazin-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases . These interactions can modulate the catalytic activity of these enzymes, thereby affecting the overall metabolic flux within cells. Additionally, this compound can bind to specific proteins, altering their conformation and function, which may have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in the phosphorylation status of target proteins. This, in turn, can affect gene expression by altering the activity of transcription factors. Furthermore, this compound can impact cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For instance, this compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In in vitro and in vivo studies, this compound has shown consistent effects on cellular function over time, with no significant long-term adverse effects reported .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as cellular toxicity and metabolic disturbances. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the activity of enzymes such as aminotransferases and dehydrogenases, thereby affecting the production and utilization of metabolic intermediates. Additionally, this compound can alter metabolic flux by modulating the activity of key regulatory enzymes, leading to changes in metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . It has been observed to localize in various cellular compartments, such as the cytoplasm and nucleus, depending on the context of its interaction with other biomolecules. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, where it can exert its effects on cellular processes .
Propiedades
IUPAC Name |
3-(4-methylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-4-6-10(7-5-9)3-2-8(11)12/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHLMMUXJIDENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362761 | |
| Record name | 3-(4-methylpiperazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55480-45-0 | |
| Record name | 3-(4-methylpiperazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55480-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


